Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate
Overview
Description
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloroaniline to form 3-chloro-4-nitroaniline. This intermediate is then subjected to cyclization with ethyl oxalate under acidic conditions to form the indazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Hydrolysis: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 3-chloro-4-amino-1H-indazole-6-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-4-nitro-1H-indazole-6-carboxylic acid.
Scientific Research Applications
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: Its unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring system can bind to enzyme active sites or receptor pockets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-1H-indazole-6-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 4-nitro-1H-indazole-6-carboxylate: Lacks the chloro group, affecting its chemical properties and applications.
Methyl 3-chloro-4-nitro-1H-indole-6-carboxylate: Contains an indole ring instead of an indazole ring, leading to distinct chemical behavior.
Uniqueness
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate is unique due to the presence of both chloro and nitro substituents on the indazole ring. This combination imparts specific electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNYBZIBPOCEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646360 | |
Record name | Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-08-4 | |
Record name | Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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